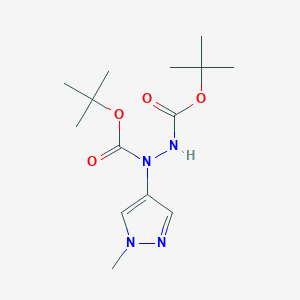![molecular formula C7H6ClN3 B3042107 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 50432-65-0](/img/structure/B3042107.png)
4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine
Overview
Description
4-Chloro-1H-imidazo[4,5-c]pyridine is a chemical compound used as a reagent in the synthesis of compounds which exhibit antiviral activity . It has a structural resemblance to purines, which has prompted biological investigations into its potential therapeutic significance .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been well studied. In recent years, new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . The synthesis involves initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis
In the molecular structure of 1H-imidazo[4,5-c]pyridine derivatives, the plane of the 1H-imidazo[4,5-c]pyridine ring system makes a dihedral angle with the terminal phenyl ring. An intra-molecular N-H⋯N hydrogen bond stabilizes the molecular conformation .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications
Chemical Synthesis and Precursors
4-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine has been utilized in various chemical synthesis processes. For instance, Itoh et al. (1982) described its role in the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus. This method was used to create chloroimidazo[4,5-b]pyridine nucleosides, serving as precursors for 1-deazaadenosine (Itoh, Ono, Sugawara, & Mizuno, 1982).
Antimicrobial and Antitubercular Properties
The compound has been explored for its potential in antimicrobial and antitubercular applications. Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which were tested for antitubercular activity (Bukowski & Janowiec, 1996). Additionally, Harer and Bhatia (2015) designed imidazo[4,5-b]pyridines as potential therapeutic agents against M. tuberculosis (Harer & Bhatia, 2015).
Synthesis of Derivatives and Their Biological Activities
Various derivatives of this compound have been synthesized and assessed for biological activities. Bhuva et al. (2015) synthesized derivatives and tested them for antimicrobial and antifungal activities (Bhuva, Bhadani, Purohit, & Purohit, 2015). Similarly, Taha et al. (2016) synthesized 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated them for antidiabetic, antioxidant, and β-glucuronidase inhibition properties (Taha et al., 2016).
Spectroscopic and Structural Analysis
The molecular structure and vibrational energy levels of this compound derivatives have been studied using spectroscopic methods. Lorenc et al. (2008) conducted a detailed analysis using density functional theory and X-ray data (Lorenc et al., 2008).
Halogenation Reactions
Yutilov et al. (1994, 2005) explored the halogenation reactions of imidazo[4,5-b]pyridine derivatives, revealing the reactivity of these compounds under various conditions (Yutilov & Ignatenko, 1994) (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Synthesis of Imidazo Pyridines
Ravi and Adimurthy (2017) focused on the synthesis of imidazo[1,2-a]pyridines, which are significant in medicinal chemistry, using imidazo[4,5-c]pyridine derivatives (Ravi & Adimurthy, 2017).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 4-chloro-2-methyl-1h-imidazo[4,5-c]pyridine, are known to interact with various targets such as gaba a receptors, proton pumps, and aromatase .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazole derivatives have been reported to influence various cellular pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Future Directions
properties
IUPAC Name |
4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGNHJHVMWBHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)





